4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is a trifluoromethyl substituted benzanilide. It is an organic compound characterized by the presence of the trifluoromethyl group, which imparts unique chemical and physical properties.
Synthesis Analysis
The synthesis of related trifluoromethyl benzanilides involves reactions under controlled conditions. For instance, N-halogeno compounds, including those with trifluoromethyl groups, have been synthesized via direct fluorination processes (Banks & Khazaei, 1990).
Molecular Structure Analysis
The molecular structure of trifluoromethyl benzanilides, including their crystal structures, has been analyzed using techniques like X-ray diffraction. These studies reveal important aspects such as conformational differences and hydrogen bonding patterns (Panini, Bhandary & Chopra, 2016).
Chemical Reactions and Properties
Trifluoromethyl benzanilides undergo various chemical reactions, influenced by the trifluoromethyl group. They participate in reactions like oxidative C–O coupling under specific conditions (Yu, Ma & Yu, 2012).
Physical Properties Analysis
The physical properties of trifluoromethyl benzanilides, such as melting points and phase transitions, are notable. For example, polymorphism and phase transitions in trifluoromethyl substituted benzanilides have been quantitatively investigated, revealing unique thermal behaviors (Panini, Bhandary & Chopra, 2016).
Chemical Properties Analysis
The presence of trifluoromethyl groups significantly impacts the chemical properties of these compounds. Their reactivity, interaction energies, and molecule–molecule interactions are distinct, as shown in studies involving molecule–molecule interaction energies evaluation by methods like the PIXEL method (Panini, Bhandary & Chopra, 2016).
Scientific Research Applications
-
Siderophores in Biological Pathways
- Field : Environmental Sciences, Medicine, and Agriculture .
- Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have applications in medicine, agriculture, and environmental sciences .
- Methods : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They regulate bioavailable iron levels by secretion mechanisms in microbes and plants .
- Results : Applications of siderophores include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
α-Trifluoromethylstyrene Derivatives in Organic Synthesis
- Field : Organic Chemistry .
- Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods : These compounds have been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
- Results : Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Safety And Hazards
properties
IUPAC Name |
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)10-3-1-9(2-4-10)13(23)22-12-7-5-11(6-8-12)15(19,20)21/h1-8H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKUJYIIONKBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380636 | |
Record name | 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
CAS RN |
195371-90-5 | |
Record name | 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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